![molecular formula C8H15NO2 B1306553 (2-Methylpiperidin-1-yl)acetic acid CAS No. 856437-61-1](/img/structure/B1306553.png)
(2-Methylpiperidin-1-yl)acetic acid
Overview
Description
“(2-Methylpiperidin-1-yl)acetic acid”, also known as 2-MPAA, is a heterocyclic compound that belongs to the family of piperidine derivatives with an acetic acid group. It has a molecular weight of 157.21 .
Molecular Structure Analysis
The molecular structure of “(2-Methylpiperidin-1-yl)acetic acid” is represented by the Inchi Code:1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
. Physical And Chemical Properties Analysis
“(2-Methylpiperidin-1-yl)acetic acid” is a solid at room temperature . Its molecular formula isC8H15NO2
.
Scientific Research Applications
Acetic acid and its derivatives, including (2-Methylpiperidin-1-yl)acetic acid, have a wide range of applications in scientific research. While the specific applications of (2-Methylpiperidin-1-yl)acetic acid were not directly found, insights from research on acetic acid and related compounds can provide an understanding of their potential uses in various fields such as microbiology, chemistry, environmental science, and biotechnology.
Acetic Acid in Microbial Regulation and Industrial Applications
Acetic acid plays a crucial role in the regulation of cell death in yeasts and has been studied extensively for its impact on yeast cells, providing insights into regulated cell death mechanisms with implications for biomedicine and biotechnology (Chaves et al., 2021). Its applications extend to industrial processes, where it serves as a by-product of alcoholic fermentation or as a primary product in the food industry, particularly in vinegar production (Lynch et al., 2019).
Acetic Acid in Environmental and Chemical Engineering
In environmental engineering, acetic acid's role in the pervaporation separation of water-acetic acid mixtures showcases its significance in addressing industrial wastewater challenges, offering an economically viable and environmentally friendly alternative to traditional distillation methods (Aminabhavi & Toti, 2003). Furthermore, acetic acid's presence in produced fluids in oil and natural gas extraction highlights its impact on CO2 corrosion, influencing the development of corrosion prevention measures in the energy sector (Key, 2014).
Acetic Acid in Biochemical Applications
Biochemically, acetic acid serves as a foundation for exploring the microbial production of volatile fatty acids (VFAs), underscoring its renewable, degradable, and sustainable nature as a feedstock for synthesizing commercially important chemicals (Bhatia & Yang, 2017). This aspect is crucial for advancing green chemistry and biotechnological innovations, promoting the use of microbial routes for VFA production from biomass, including acetic acid.
Future Directions
Piperidine derivatives, including “(2-Methylpiperidin-1-yl)acetic acid”, continue to be an area of interest in drug discovery due to their presence in many pharmaceuticals . Future research may focus on developing new synthesis methods, exploring different reactions, and investigating their pharmacological applications.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include (2-methylpiperidin-1-yl)acetic acid, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological activities . For instance, acetate, a related compound, is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases . This process affects various metabolic pathways.
Pharmacokinetics
The molecular weight of the compound is 15721 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Piperidine derivatives are known to exhibit various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYFKLAMVLELBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390152 | |
Record name | (2-methylpiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856437-61-1 | |
Record name | 2-Methyl-1-piperidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856437-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-methylpiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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